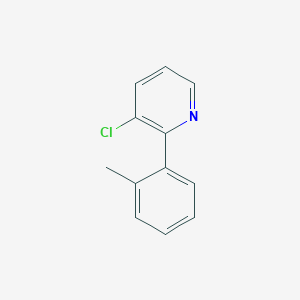

3-Chloro-2-(o-tolyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2-(o-tolyl)pyridine: is an organic compound with the molecular formula C12H10ClN It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the third position and an ortho-tolyl group at the second position

Mecanismo De Acción

Target of Action

The primary target of 3-Chloro-2-(o-tolyl)pyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the SM coupling reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is crucial in the synthesis of biaryl and heterobiarylpyridines, which are ubiquitous in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(o-tolyl)pyridine typically involves the chlorination of 2-(o-tolyl)pyridine. One common method is the reaction of 2-(o-tolyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:

2-(o-tolyl)pyridine+SOCl2→this compound+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-2-(o-tolyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: N-oxides of this compound.

Reduction: Dihydropyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 3-Chloro-2-(o-tolyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of dyes, pigments, and polymers.

Comparación Con Compuestos Similares

2-Chloropyridine: Lacks the ortho-tolyl group, making it less sterically hindered.

3-Chloropyridine: Lacks the ortho-tolyl group, affecting its reactivity and applications.

2-(o-Tolyl)pyridine: Lacks the chlorine atom, which influences its chemical behavior.

Uniqueness: 3-Chloro-2-(o-tolyl)pyridine is unique due to the presence of both the chlorine atom and the ortho-tolyl group. This combination imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Actividad Biológica

3-Chloro-2-(o-tolyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a chlorine atom and an ortho-tolyl group attached to a pyridine ring. This unique structure imparts distinct steric and electronic properties that enhance its reactivity and potential biological applications. The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules, especially in the pharmaceutical and agrochemical industries.

The primary mechanism of action for this compound involves its participation in the Suzuki–Miyaura cross-coupling reaction, where it acts as a coupling partner through transmetalation processes. This reaction is crucial for forming new carbon–carbon bonds, which are essential in synthesizing various bioactive compounds.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against common pathogens, it demonstrated significant inhibition zones against Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 ± 0.82 | 0.25 |

| Klebsiella pneumoniae | 18 ± 0.95 | 0.5 |

These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Preliminary studies indicate that it may inhibit inflammatory pathways, although specific mechanisms remain to be elucidated. The compound's ability to modulate inflammatory responses could be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, it has been observed to affect cell cycle progression and promote cell death in breast cancer (MCF-7) and colon cancer (HT-29) cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 11.46 ± 2.45 |

| HT-29 | 13.73 ± 2.32 |

These findings indicate that the compound may act as a selective agent against certain cancer types, warranting further investigation into its therapeutic potential .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally related compounds to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Chloropyridine | Lacks ortho-tolyl group | Weaker antimicrobial activity |

| 3-Chloropyridine | Lacks ortho-tolyl group | Limited applications |

| 2-(o-Tolyl)pyridine | Lacks chlorine atom | Reduced reactivity |

| This compound | Contains both chlorine and ortho-tolyl group | Enhanced reactivity and activity |

The presence of both the chlorine atom and the ortho-tolyl group in this compound contributes to its superior biological activities compared to its analogs, making it a valuable candidate for drug development.

Propiedades

IUPAC Name |

3-chloro-2-(2-methylphenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-5-2-3-6-10(9)12-11(13)7-4-8-14-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYWIAGWXOERIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.